5-nitro-2-propoxybenzonitrile
Description
5-Nitro-2-propoxybenzonitrile (CAS: Not explicitly provided in evidence) is a substituted benzonitrile derivative characterized by a nitro (-NO₂) group at the 5-position, a propoxy (-OCH₂CH₂CH₃) group at the 2-position, and a nitrile (-CN) functional group on the benzene ring.
Properties
IUPAC Name |
5-nitro-2-propoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-5-15-10-4-3-9(12(13)14)6-8(10)7-11/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTYDHXIKNWYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-propoxybenzonitrile can be achieved through several methods. One common approach involves the nitration of 2-propoxybenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the reaction of 2-propoxybenzoyl chloride with a nitrating agent such as iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) under specific temperature conditions . This method provides an efficient route to the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The use of environmentally friendly nitrating agents and solvents is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-propoxybenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of amides.
Oxidation: The propoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Amines (e.g., methylamine) and suitable solvents (e.g., ethanol).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Reduction: 5-amino-2-propoxybenzonitrile.
Substitution: 5-nitro-2-propoxybenzamide.
Oxidation: 5-nitro-2-propoxybenzoic acid
Scientific Research Applications
5-Nitro-2-propoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-nitro-2-propoxybenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest analog in the provided evidence is 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile . Below is a detailed comparison based on substituent variations and inferred chemical properties:
Table 1: Structural and Property Comparison
Key Differences and Implications
Substituent Positioning: The nitro group in this compound occupies the 5-position, whereas in the analogous compound, it is at the 2-position.
Chlorine vs. Propoxy: The chloropropoxy group in the analog introduces chlorine, increasing molecular weight and polarity. Chlorine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding), affecting solubility and biological activity compared to the non-halogenated propoxy group in the target compound .
This contrasts with the target compound, which lacks this substituent .
Synthetic Utility :
- The absence of chlorine and methoxy in this compound may simplify synthesis but reduce versatility in derivatization compared to the multi-substituted analog.
Research Findings and Limitations
While direct experimental data on this compound are absent in the provided evidence, structural comparisons suggest:
- Lipophilicity : The propoxy group likely increases lipophilicity, favoring membrane permeability in bioactive compounds.
- Stability : The nitro group’s electron-withdrawing nature may enhance thermal stability but increase sensitivity to reductive conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
